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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of BMS-
986195 (Branebrutinib), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).
The data presented is intended to offer an objective overview of its performance against other
kinases, supported by available experimental data and detailed methodologies.

Executive Summary

BMS-986195 is a highly selective covalent inhibitor of BTK with an IC50 of 0.1 nM.[1] Extensive
kinase profiling has demonstrated that it exhibits over 5,000-fold selectivity for BTK against a
panel of more than 240 other kinases.[1][2] Significant cross-reactivity is primarily observed
within the Tec family of kinases, to which BTK belongs. This high selectivity profile suggests a
reduced potential for off-target effects, a desirable characteristic for therapeutic kinase
inhibitors.

Data Presentation: Kinase Cross-Reactivity of BMS-
986195

The following table summarizes the inhibitory activity of BMS-986195 against its primary target,
BTK, and other closely related kinases.
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Fold Selectivity vs.

Kinase Target IC50 (nM) —e Reference
BTK 0.1 1 [1]
TEC 0.9 9 [1]
BMX 15 15 [1]
TXK 5.0 50 [1]

Over 240 other
. >500 >5000 [1][2]
kinases

Note: A comprehensive screen of BMS-986195 against a panel of 245 kinases has been
reported, with a partial list of the selectivity data available in the publication "Discovery of
Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent
Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)" by Watterson
et al. in the Journal of Medicinal Chemistry, 2019.[3][4][5]

Experimental Protocols

The following are representative protocols for key experiments used to determine the kinase
selectivity and cellular activity of covalent BTK inhibitors like BMS-986195.

Biochemical BTK Enzyme Inhibition Assay (ADP-Glo™
Kinase Assay)

This assay quantifies the enzymatic activity of recombinant BTK and the inhibitory effect of a
test compound by measuring the amount of ADP produced.

Workflow:

Reagent Preparation Reaction Setup Initiate Reaction Terminate & Deplete ATP Convert ADP to ATP & Detect Measure Luminescence
(BTK Enzyme, Substrate, ATP, Inhibitor) (Incubate BTK with Inhibitor) (Add ATP) (Add ADP-Glo™ Reagent) (Add Kinase Detection Reagent)
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Biochemical BTK Kinase Assay Workflow

Methodology:

[¢]

o

[e]

[e]

Reagent Preparation:

Prepare a reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2
mM DTT).

Dilute recombinant human BTK enzyme to the desired concentration in the reaction buffer.

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction
buffer.

Prepare serial dilutions of BMS-986195 in DMSO.

Reaction:

Add the diluted BTK enzyme and the test inhibitor to the wells of a microplate and
incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for
inhibitor binding.

Initiate the kinase reaction by adding the substrate/ATP mixture.

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

Detection:

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a
luciferase reaction. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader. The light output is proportional to the ADP
concentration and, therefore, the kinase activity.

Data Analysis:
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o Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

o Determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Inhibition Assay (B-Cell Receptor
Stimulation)

This assay assesses the ability of an inhibitor to block BTK signaling in a cellular context by
measuring the inhibition of B-cell activation.

Methodology:
o Cell Culture and Treatment:
o Culture a B-cell line (e.g., Ramos cells) in appropriate media.
o Plate the cells and treat with serial dilutions of BMS-986195 for 1-2 hours.
e B-Cell Stimulation:
o Stimulate the B-cell receptors (BCR) by adding an anti-lgM antibody.
e Endpoint Measurement (e.g., Calcium Flux or CD69 Expression):

o Calcium Flux: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prior to
stimulation. Measure the change in intracellular calcium concentration using a fluorometer.

o CD69 Expression: After an extended incubation (e.g., 18-24 hours) post-stimulation, stain
the cells with a fluorescently labeled anti-CD69 antibody. Analyze the expression of the
activation marker CD69 on the B-cell surface using flow cytometry.

o Data Analysis:
o Determine the percent inhibition of the cellular response for each inhibitor concentration.

o Calculate the IC50 value from the dose-response curve.

BTK Target Occupancy Assay (Mass Spectrometry)
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This assay directly measures the extent to which BMS-986195 is covalently bound to BTK in
cells or tissues.

Workflow:

(Cell Lysis & Protein ExtractionHmmunocapture of BTK Tryptic Digestion (LC»MS/MS Analysis)—b(Quantify Modified vs. Unmodified Peptide)

Click to download full resolution via product page

BTK Target Occupancy Assay Workflow

Methodology:

Sample Preparation:

o Treat cells or animal models with BMS-986195.

o Lyse the cells or tissues to extract total protein.

BTK Enrichment;:

o Immunoprecipitate BTK from the protein lysate using an anti-BTK antibody conjugated to
magnetic beads.

Proteolytic Digestion:

o Wash the beads to remove non-specifically bound proteins.

o Digest the captured BTK on-bead with trypsin to generate peptides.

LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Monitor for the specific peptide containing the cysteine residue (Cys481) that is covalently
modified by BMS-986195.
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o Quantify the peak areas of both the unmodified peptide and the BMS-986195-adducted
peptide.

o Data Analysis:

o Calculate the percent BTK occupancy as the ratio of the adducted peptide signal to the
sum of the adducted and unmodified peptide signals.

Signaling Pathway

BMS-986195 primarily targets BTK, a critical kinase in the B-cell receptor (BCR) signaling
pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the
activation of BTK. Activated BTK then phosphorylates downstream substrates, such as PLCy2,
which ultimately results in B-cell proliferation, differentiation, and antibody production. By
irreversibly inhibiting BTK, BMS-986195 effectively blocks this signaling cascade. BTK also
plays a role in signaling downstream of Fc receptors in other immune cells like macrophages
and mast cells.
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BMS-986195 Inhibition of the BCR Signaling Pathway

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1667193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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